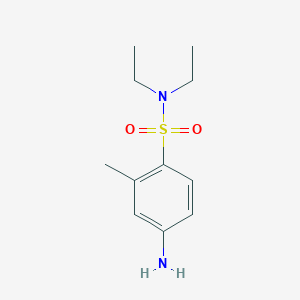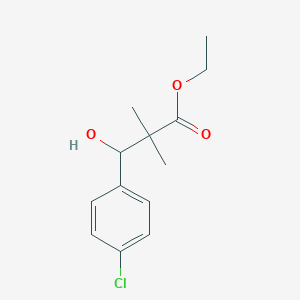
Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxy group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate typically involves the esterification of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: 3-(4-chlorophenyl)-3-oxo-2,2-dimethylpropanoate.
Reduction: Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate involves its interaction with specific molecular targets in biological systems. The hydroxy and ester groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The chlorophenyl group may also contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 3-(4-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 3-(4-methylphenyl)-3-hydroxy-2,2-dimethylpropanoate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, making this compound distinct from its analogs with different substituents.
Propiedades
Fórmula molecular |
C13H17ClO3 |
|---|---|
Peso molecular |
256.72 g/mol |
Nombre IUPAC |
ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H17ClO3/c1-4-17-12(16)13(2,3)11(15)9-5-7-10(14)8-6-9/h5-8,11,15H,4H2,1-3H3 |
Clave InChI |
XFGRMUNNVMWYRB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)C(C1=CC=C(C=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



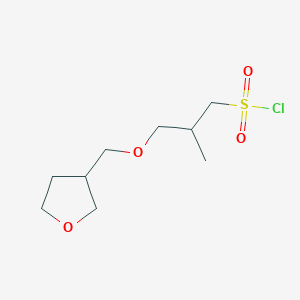
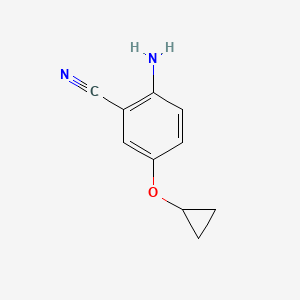
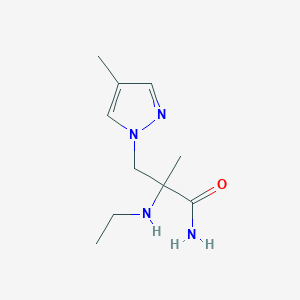
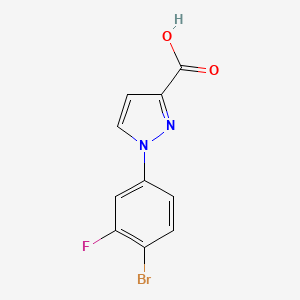


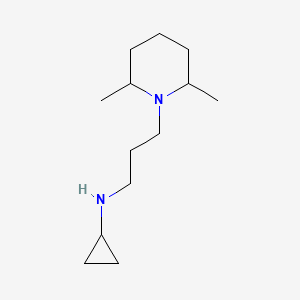
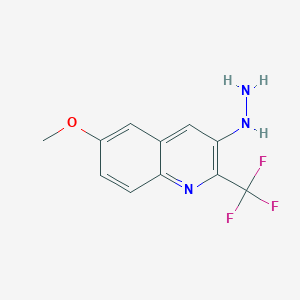
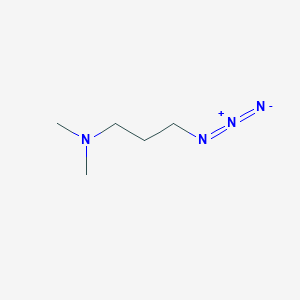

![methyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate](/img/structure/B13636778.png)
